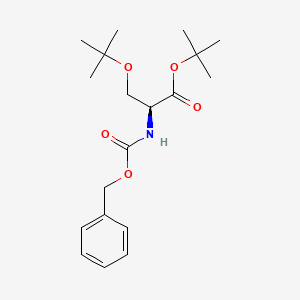

Z-Ser(tbu)-otbu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-Ser(tbu)-otbu is a useful research compound. Its molecular formula is C19H29NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS)

Z-Ser(tBu)-OtBu is frequently employed in SPPS due to its compatibility with various coupling reagents and conditions. Research has demonstrated that using this compound leads to high yields and low levels of epimerization during peptide bond formation. For instance, in a study involving the synthesis of tripeptides, the incorporation of this compound resulted in excellent yields without detectable racemization .

Table 1: Yield and Diastereomeric Excess in Peptide Synthesis Using this compound

| Peptide Sequence | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|

| Z-Ala-Cys(Bn)-OMe | 98 | >99 |

| Z-Phe-Val-Ser(tBu)-OtBu | 98 | >99 |

| H-Leu-Ala-Cys(resin)-OtBu | 95 | >99 |

Mechanochemical Approaches

Recent advancements in mechanochemistry have introduced ball-milling techniques for peptide synthesis, where this compound has shown remarkable performance. In these studies, the compound was utilized to couple various amino acids under solvent-free conditions, achieving high yields while maintaining stereochemical integrity . The reduced epimerization rates observed under these conditions highlight the effectiveness of this compound in mechanochemical environments.

Case Study: Ball-Milling Synthesis of Peptides

In a systematic study, the coupling of Z-Phe-Val-OH with HCl∙H-Leu2-OBn using this compound yielded a tetrapeptide with 95% yield and negligible epimerization . This demonstrates the compound's utility in synthesizing longer peptides efficiently.

Applications in Protein Synthesis

This compound is also pivotal in the synthesis of larger proteins through ligation strategies. Its incorporation into peptide sequences allows for site-specific modifications, enhancing the functionality of synthesized proteins. For example, protocols utilizing serine/threonine ligation have successfully employed this compound to create modified versions of proteins like HMGA1a, showcasing its versatility beyond simple peptides .

特性

分子式 |

C19H29NO5 |

|---|---|

分子量 |

351.4 g/mol |

IUPAC名 |

tert-butyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C19H29NO5/c1-18(2,3)24-13-15(16(21)25-19(4,5)6)20-17(22)23-12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,20,22)/t15-/m0/s1 |

InChIキー |

DESGCNHUICBSOV-HNNXBMFYSA-N |

SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

異性体SMILES |

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

正規SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

配列 |

X |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。